Cas no 61389-26-2 (Lignoceric Acid-d4)
Lignoceric Acid-d4 Chemical and Physical Properties
Names and Identifiers
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- Lignoceric Acid-d4
- Tetracosanoic-3,3,5,5-d4 acidQ: What is Tetracosanoic-3,3,5,5-d4 acid Q: What is the CAS Number of Tetracosanoic-3,3,5,5-d4 acid
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- Inchi: 1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)
- InChI Key: QZZGJDVWLFXDLK-UHFFFAOYSA-N
- SMILES: C(CCC([H])([H])CC([H])([H])CC(=O)O)CCCCCCCCCCCCCCCC
Lignoceric Acid-d4 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci75234-1mg |
Lignoceric Acid-d4 |
61389-26-2 | 98% | 1mg |
¥916.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci75234-5mg |
Lignoceric Acid-d4 |
61389-26-2 | 98% | 5mg |
¥3987.00 | 2022-04-26 | |
| Larodan | 71-2404-1-5mg |
Tetracosanoic acid (3,3,5,5-D4) |
61389-26-2 | >98% | 5mg |
€<\\/span><\\/bdi><\\/span><\\/span>230.00 | 2023-01-18 | |
| Larodan | 71-2404-4-5mg |
Tetracosanoic acid (3,3,5,5-D4) |
61389-26-2 | >98% | 5mg |
€400.00 | 2025-03-07 | |
| Larodan | 71-2404-1-1mg |
Tetracosanoic acid (3,3,5,5-D4) |
61389-26-2 | >98% | 1mg |
€150.00 | 2025-03-07 | |
| A2B Chem LLC | AU60593-5mg |
(3,3,4,4-d4)-Tetracosanoic acid |
61389-26-2 | >98% | 5mg |
$426.00 | 2024-04-19 | |
| Larodan | 71-2404-7-25mg |
Tetracosanoic acid (3,3,5,5-D4) |
61389-26-2 | >98% | 25mg |
€650.00 | 2025-03-07 |
Lignoceric Acid-d4 Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on Lignoceric Acid-d4
Introduction to Lignoceric Acid-d4 (CAS No: 61389-26-2) and Its Emerging Applications in Chemical Biology
Lignoceric Acid-d4, chemically designated as 2,3-dideuterio-1-octadecanoic acid, is a deuterated derivative of lignoceric acid (a C18 saturated fatty acid) with significant implications in the field of chemical biology and pharmaceutical research. The inclusion of deuterium atoms at the 2nd and 3rd carbon positions imparts unique isotopic properties, making it a valuable tool for metabolic studies, drug metabolism research, and the development of stable isotope labeled compounds. This article explores the structural characteristics, synthetic pathways, and the latest applications of Lignoceric Acid-d4 in cutting-edge biomedical research.
The molecular structure of Lignoceric Acid-d4 consists of an 18-carbon chain with saturated bonds and two deuterium atoms substituting protium at positions C2 and C3. This specific isotopic labeling enhances the compound's stability under various analytical conditions, such as NMR spectroscopy, which is indispensable for elucidating molecular interactions and metabolic pathways. The chemical formula can be represented as C₁₈H₃₆D₂O₂, reflecting its deuterated nature while maintaining the essential fatty acid backbone.
Synthetic Pathways: The production of Lignoceric Acid-d4 involves multi-step organic synthesis processes, often starting from commercially available fatty acids or their derivatives. Deuterium incorporation is typically achieved through catalytic hydrogenation using deuterated hydrogen gas (D₂) or through biochemical methods involving enzymes that facilitate selective deuteration. Advanced synthetic techniques, such as cross-metathesis or ketone reduction followed by deuteration, have been optimized to ensure high yields and purity. These synthetic strategies are continuously refined to meet the growing demand for high-quality labeled compounds in research applications.
Applications in Metabolic Studies: One of the most prominent uses of Lignoceric Acid-d4 is in metabolic flux analysis and tracing studies. By incorporating this labeled fatty acid into biological systems, researchers can monitor its degradation pathways and assess how it interacts with endogenous metabolic processes. For instance, studies have demonstrated its utility in investigating lipid metabolism in liver cells, where Lignoceric Acid-d4 helps delineate the role of very-long-chain fatty acids (VLCFAs) in energy homeostasis. The distinct NMR signals from deuterated carbons allow for precise tracking without interference from natural abundance isotopes.
Role in Drug Development: In pharmaceutical research, Lignoceric Acid-d4 serves as a critical intermediate for synthesizing drug candidates with enhanced pharmacokinetic profiles. Deuterium labeling can modulate drug stability, bioavailability, and metabolic clearance rates. Recent studies have highlighted its application in developing antiviral agents where deuterated lipids exhibit prolonged half-lives due to reduced enzymatic degradation. Additionally, Lignoceric Acid-d4 is employed in proteomics to study protein-lipid interactions, particularly in membrane-bound receptors where fatty acid modifications play a pivotal role.
Advances in Analytical Chemistry: The unique isotopic signature of Lignoceric Acid-d4 makes it an ideal candidate for high-resolution analytical techniques. Deuteron NMR spectroscopy provides unparalleled resolution for studying complex mixtures without overlap from protium signals. This capability has enabled breakthroughs in lipidomics, allowing researchers to quantify and characterize subtle modifications in lipidomes associated with diseases such as diabetes and cardiovascular disorders. Furthermore, mass spectrometry techniques benefit from the increased mass-to-charge ratio of deuterium-labeled compounds, enhancing sensitivity and specificity.
Emerging Research Frontiers: Current investigations into Lignoceric Acid-d4 are expanding into novel therapeutic areas. For example, researchers are exploring its potential as a contrast agent in magnetic resonance imaging (MRI) due to its ability to interact with lipid-rich tissues non-invasively. Moreover, its incorporation into biomimetic membranes has opened new avenues for studying cellular signaling pathways involving lipid-derived second messengers like diacylglycerols (DAGs). These studies underscore the versatility of Lignoceric Acid-d4 as a multifunctional tool across disciplines.
The growing interest in stable isotope labeled compounds like Lignoceric Acid-d4 has driven innovation in synthetic methodologies and analytical instrumentation. Collaborative efforts between chemists and biologists are accelerating the development of next-generation labeled probes that offer even greater precision in molecular investigations. As research progresses, the applications of Lignoceric Acid-d4 are expected to expand further into fields such as epigenetics and chromatin biology, where lipid modifications are emerging as key regulatory factors.
In conclusion,Lignoceric Acid-d4 (CAS No: 61389-26-2) represents a cornerstone compound in modern chemical biology research due to its structural integrity and isotopic advantages. Its role in metabolic studies, drug development, and advanced analytical techniques underscores its importance as a scientific resource. As methodologies evolve to harness its full potential,Lignoceric Acid-d4 will continue to be instrumental in unraveling complex biological processes and advancing therapeutic strategies.
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